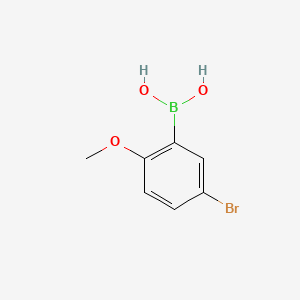

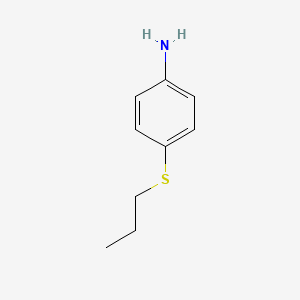

1-(1-(Pyridin-3-YL)ethyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

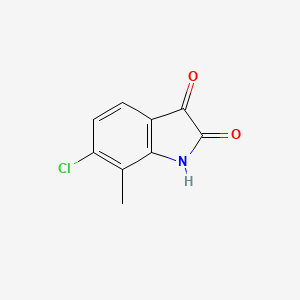

1-(1-(Pyridin-3-YL)ethyl)piperazine (1-PEP) is a piperazine-based organic compound that has been studied extensively in recent years due to its potential applications in medicinal chemistry and biochemistry. 1-PEP is a derivative of piperazine, a cyclic amine used as a building block in many pharmaceutical and industrial compounds. 1-PEP has been studied for its ability to act as an agonist of the G-protein-coupled receptor (GPCR) family, as well as for its potential use in drug discovery and development. This article will discuss the synthesis of 1-PEP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, the advantages and limitations of using 1-PEP in laboratory experiments, and potential future directions for research.

科学的研究の応用

Medicinal Chemistry and Drug Design

1-(1-(Pyridin-3-YL)ethyl)piperazine and its derivatives are significant in medicinal chemistry. For example, a novel compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, was synthesized and underwent docking studies, indicating potential medicinal applications (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).

Memory Enhancement Studies

Studies have explored the effects of piperazine derivatives on memory enhancement. For instance, the synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide showed potential for improving memory abilities in mice (Li Ming-zhu, 2008).

Insecticide Development

Piperazine derivatives have been designed for use as novel insecticides. A study explored using 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) as a lead compound for new insecticides with unique action modes. This research showed that these compounds had significant growth-inhibiting and larvicidal activities against armyworm (M. Cai, Zhong Li, Feng Fan, Qingchun Huang, X. Shao, G. Song, 2010).

Anticonvulsant Agent Research

Piperazine derivatives are also being researched as potential anticonvulsant agents. A study synthesized a new series of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives with promising initial pharmacological screening results, indicating potential as anticonvulsant drugs (Sabina Rybka, J. Obniska, P. Żmudzki, P. Koczurkiewicz, K. Wójcik-Pszczoła, E. Pękala, Adrian Bryła, A. Rapacz, 2017).

Metal Complexes and Photoluminescence

Research has been conducted on group 12 metal complexes of (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine, which exhibit structural diversity and photoluminescence properties. This study contributes to the understanding of coordination chemistry and photochemistry (Suranjana Purkait, G. Aullón, E. Zangrando, Prateeti Chakraborty, 2017).

Antimycobacterial Applications

Novel fluoroquinolones incorporating piperazine derivatives have been synthesized and demonstrated in vivo activity against Mycobacterium tuberculosis H37Rv in mice, showing potential as antimycobacterial agents (A. Shindikar, C. Viswanathan, 2005).

ACAT-1 Inhibitor Development

The compound 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with potential therapeutic applications (K. Shibuya, K. Kawamine, Chiyoka Ozaki, T. Ohgiya, T. Edano, Y. Yoshinaka, Y. Tsunenari, 2018).

Safety and Hazards

将来の方向性

While specific future directions for “1-(1-(Pyridin-3-YL)ethyl)piperazine” are not mentioned in the search results, research into piperazine derivatives is ongoing. These compounds show a wide range of biological and pharmaceutical activity , suggesting potential for future applications in drug development.

特性

IUPAC Name |

1-(1-pyridin-3-ylethyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-10(11-3-2-4-13-9-11)14-7-5-12-6-8-14/h2-4,9-10,12H,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGSMKXGZGMERW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404540 |

Source

|

| Record name | 1-(1-(PYRIDIN-3-YL)ETHYL)PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56743-61-4 |

Source

|

| Record name | 1-(1-(PYRIDIN-3-YL)ETHYL)PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)

![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)

![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)